molecular formula C10H11ClO4S B562439 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3 CAS No. 1189984-41-5

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3

Cat. No.: B562439
CAS No.: 1189984-41-5
M. Wt: 265.722
InChI Key: XVZBXDNOPBGYTH-FIBGUPNXSA-N
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Description

1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 is a chemical compound with the molecular formula C10H11ClO4S. It is a solid, typically appearing as white to pale yellow crystals. This compound is soluble in organic solvents such as dichloromethane and tetrahydrofuran, and it is relatively stable under dry conditions but can degrade in the presence of moisture .

Properties

IUPAC Name

2-methoxy-5-(3,3,3-trideuteriopropanoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZBXDNOPBGYTH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Chlorosulfonic Acid-Mediated Sulfonation

The chlorosulfonyl group is typically introduced via reaction with chlorosulfonic acid (ClSO₃H). For the target compound, this step follows the acylation of 4-methoxyphenylpropanone. The process involves:

  • Sulfonation : Treating 4-methoxypropiophenone with excess ClSO₃H at 0–5°C to form the intermediate sulfonic acid.

  • Chlorination : Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.

Key Conditions :

  • Solvent-free or dichloromethane as reaction medium.

  • Strict temperature control to prevent over-sulfonation.

  • Yields for analogous compounds range from 60–75%.

Radical-Mediated Chlorosulfonylation

Recent advances utilize visible-light photocatalysis for regioselective chlorosulfonylation. This method employs sulfonyl chloride precursors (e.g., 1-propane- or cyclopropane-sulfonyl chloride) and acrylamide derivatives under blue LED light with an iridium photocatalyst.

Mechanistic Insights :

  • Sulfonyl radicals (·SO₂Cl) form via single-electron transfer (SET) from the photocatalyst.

  • Radical addition to the arylpropanone backbone occurs at the β-position, followed by chloride trapping.

Advantages :

  • Avoids harsh acids, improving functional group compatibility.

  • Reported yields for similar substrates: 55–90%.

Deuteration Techniques

Grignard Reagent-Based Deuterium Incorporation

The methyl-d3 group is introduced using deuterated methylmagnesium bromide (CD₃MgBr) in a Grignard reaction:

  • Acylation : 4-methoxyphenylacetyl chloride reacts with CD₃MgBr to form 1-(4-methoxyphenyl)-1-propanone-methyl-d3.

  • Workup : Quenching with deuterated water (D₂O) ensures isotopic retention.

Optimization Challenges :

  • Deuterium exchange during aqueous workup necessitates anhydrous conditions.

  • Yield penalties (~10–15%) compared to non-deuterated analogs.

Isotopic Exchange via Acidic Deuterated Media

Alternative deuteration employs refluxing the methyl precursor in D₂O with a Lewis acid catalyst (e.g., AlCl₃). This method achieves >95% deuterium incorporation at the methyl position but risks hydrolysis of the sulfonyl chloride group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ChoiceImpact on Yield
Solvent DichloromethaneMaximizes solubility of intermediates.
Temperature 0–5°C (sulfonation)Minimizes side reactions.
Reaction Time 24 h (radical method)Ensures complete conversion.

Catalysts and Reagents

  • HMDS (Hexamethyldisilazane) : Scavenges HCl in sulfonation, improving yields by 15–20%.

  • BTMG (Benzyltrimethylammonium chloride) : Phase-transfer catalyst in biphasic systems.

Industrial-Scale Synthesis Considerations

Large-scale production faces challenges:

  • Exothermic Risks : Sulfonation requires jacketed reactors for cooling.

  • Deuterium Cost : CD₃MgBr is expensive (~$500/g), necessitating efficient recycling.

  • Purification : Chromatography is replaced with recrystallization from THF/hexane mixtures .

Chemical Reactions Analysis

Types of Reactions

1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone: Similar structure but without the deuterium labeling.

    4-Methoxyacetophenone: Lacks the chlorosulfonyl group.

    1-(3’-Chlorosulfonyl-4’-hydroxyphenyl)-1-propanone: Contains a hydroxy group instead of a methoxy group.

Uniqueness

1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 is unique due to its deuterium labeling, which makes it useful in isotopic labeling studies and mass spectrometry. The presence of the chlorosulfonyl group also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3, also known by its CAS number 1189984-41-5, is a chemical compound with potential biological activities. This compound features a chlorosulfonyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties. The following sections detail its biological activities, including cytotoxicity, antioxidant properties, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₀H₁₁ClO₄S
Purity≥98%
InChIInChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3/i1D3
SMILESCCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC50 values for these extracts ranged from 18.8 to 92.0 µg/mL, indicating strong cytotoxic effects .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structural features have demonstrated the ability to scavenge free radicals effectively. For example, studies have reported that certain derivatives exhibit low IC50 values in DPPH radical scavenging assays, suggesting that they possess significant antioxidant capacity .

The biological activity of this compound may be attributed to its ability to interact with multiple biological targets. The presence of the chlorosulfonyl group is believed to enhance its reactivity towards cellular components, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have explored the effects of compounds related to this compound:

  • Study on Anticancer Effects : A study investigating the anticancer effects of various sulfonamide derivatives found that those with similar structural motifs exhibited significant inhibition of cell proliferation in vitro. The study suggested that these compounds could serve as lead structures for new anticancer agents .
  • Antioxidant Properties : Research indicated that compounds with methoxy and chlorosulfonyl groups showed promising results in reducing oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative stress-related diseases .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparative analysis with other known compounds is useful:

CompoundIC50 (µg/mL)Activity Type
Compound A (similar structure)18.8Cytotoxicity
Compound B (antioxidant)24.1Antioxidant
Compound C (sulfonamide)53.6Anticancer

Q & A

Q. What are the recommended synthetic routes for 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3, and how does deuteration affect reaction conditions?

Answer: The synthesis of deuterated arylpropanones typically involves Friedel-Crafts acylation or nucleophilic substitution. For the target compound, introducing the chlorosulfonyl group may require sulfonation of a methoxyphenyl precursor under controlled conditions (e.g., using chlorosulfonic acid). Deuteration at the methyl position (methyl-d3) is achieved via isotopic exchange or by using deuterated reagents (e.g., D3C-MgBr in Grignard reactions). Deuteration can alter reaction kinetics due to isotopic mass effects, requiring extended reaction times or adjusted temperatures to maintain yield .

Q. What analytical techniques are critical for confirming the structure and purity of deuterated arylpropanones like this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR identifies non-deuterated impurities, while <sup>13</sup>C and <sup>2</sup>H NMR confirm deuterium incorporation.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and isotopic distribution (e.g., +3 Da shift for methyl-d3).
  • X-ray Crystallography: For unambiguous structural confirmation, SHELX software is widely used to refine crystal structures, particularly for resolving sulfonyl and methoxy group orientations .

Q. What safety precautions are necessary when handling sulfonyl chloride derivatives in the synthesis of this compound?

Answer:

  • Personal Protective Equipment (PPE): Use acid-resistant gloves, face shields, and fume hoods to avoid exposure to chlorosulfonic acid and reactive intermediates.
  • Waste Management: Segregate halogenated waste and neutralize acidic byproducts before disposal via certified chemical waste services.
  • Emergency Protocols: Immediate access to eyewash stations and neutralization agents (e.g., sodium bicarbonate) is critical .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts acylation to introduce the chlorosulfonyl group while maintaining deuterium labeling integrity?

Answer: Optimization involves:

  • Lewis Acid Selection: Anhydrous AlCl3 or FeCl3 catalyzes electrophilic substitution, but deuteration may require lower temperatures to prevent H/D exchange.
  • Solvent Choice: Use deuterated solvents (e.g., D2O-free dichloromethane) to minimize isotopic dilution.
  • Post-Reaction Quenching: Rapid quenching with ice-cold D2O preserves deuterium labels while removing excess acid .

Q. What strategies resolve contradictions in NMR data when deuterium incorporation leads to unexpected splitting patterns?

Answer:

  • Decoupling Experiments: <sup>1</sup>H-<sup>2</sup>H decoupling suppresses splitting caused by deuterium’s quadrupolar moment.
  • Dynamic NMR Studies: Assess temperature-dependent line broadening to differentiate between chemical exchange and isotopic effects.
  • Comparative Analysis: Cross-reference with non-deuterated analogs to isolate deuteration-specific spectral changes .

Q. What methodologies assess the hydrolytic stability of the chlorosulfonyl group in deuterated propanones under varying pH conditions?

Answer:

  • Kinetic Studies: Monitor hydrolysis rates via HPLC or <sup>19</sup>F NMR (if a fluorine probe is incorporated).
  • Isotopic Tracer Experiments: Use D2O in buffered solutions to track deuterium exchange at the sulfonyl group.
  • Computational Modeling: Density Functional Theory (DFT) predicts transition states for hydrolysis, guiding experimental design .

Q. How do isotopic effects influence the pharmacokinetic profiling of this deuterated compound in in vitro assays?

Answer:

  • Metabolic Stability: Deuteration slows CYP450-mediated metabolism due to the kinetic isotope effect (KIE), enhancing half-life in liver microsome assays.
  • Bioanalytical Quantification: LC-MS/MS with deuterated internal standards improves accuracy by correcting for matrix effects.
  • Receptor Binding Assays: Surface Plasmon Resonance (SPR) quantifies binding affinity changes caused by altered vibrational modes in deuterated regions .

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